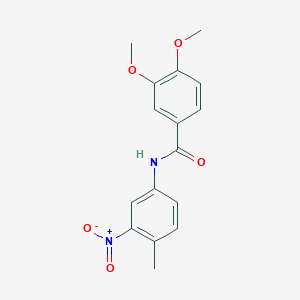

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide

Description

3,4-Dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group and a 4-methyl-3-nitrophenylamine moiety. The compound’s structure combines electron-donating methoxy groups and electron-withdrawing nitro substituents, creating a unique electronic profile that influences its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-4-6-12(9-13(10)18(20)21)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZIWENQOCCSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 3,4-dimethoxy-N-(4-methyl-3-aminophenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide as anticancer agents. Research indicates that derivatives containing the benzamide fragment exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds against hematological malignancies and solid tumors, demonstrating that several analogs showed potent inhibitory activity against receptor tyrosine kinases (RTKs), including EGFR and PDGFR .

Key Findings:

- Cytotoxicity : Compounds were tested against K-562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cell lines, revealing IC50 values indicative of their effectiveness.

- Mechanism of Action : The mechanism involves inhibition of kinase activity, which is crucial for cancer cell proliferation .

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | K-562 | 5.6 | High |

| Compound B | MCF-7 | 8.2 | Moderate |

Neuroprotective Effects

In addition to anticancer properties, compounds like this compound have been investigated for neuroprotective effects. A study focused on neuroprotection in PC12 cells (a model for neuronal function) showed that certain derivatives could mitigate corticosterone-induced neuronal damage .

Key Findings:

- Neuroprotection : Compounds demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cells.

- Behavioral Studies : In vivo tests indicated improvements in depressive behaviors in animal models treated with specific derivatives .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy as a drug candidate.

Synthetic Pathway Example:

- Formation of Benzoyl Chloride : Starting from methyl 4-formylbenzoate.

- Reaction with Amines : Introducing amine groups to form the target benzamide structure.

- Purification and Characterization : Using techniques such as NMR and mass spectrometry to confirm structure.

Case Studies and Research Insights

-

Anticancer Activity Study :

- A series of benzamide derivatives were synthesized and tested for their ability to inhibit RTKs.

- Results showed that modifications at the aromatic ring significantly impacted cytotoxicity profiles.

- Neuroprotective Study :

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations:

Substituent Position and Electronic Effects :

- The 3,4-dimethoxy configuration on the benzamide ring (target compound) provides electron-donating effects, enhancing solubility compared to nitro-substituted analogs like 3,5-dinitro-N-(4-nitrophenyl)benzamide .

- The 4-methyl-3-nitrophenyl group introduces steric hindrance (methyl) and strong electron withdrawal (nitro), which may influence binding interactions in biological systems.

Biological Activity Trends: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) exhibit higher PCAF HAT inhibitory activity (~79%), highlighting the role of hydrophobic interactions . The target compound’s nitro group may mimic the electron-withdrawing effects seen in FGFR-1 ligands (e.g., -8.57 kcal/mol binding energy for a related benzamide) .

Physicochemical Properties :

- The 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide has a predicted pKa of 11.41 , suggesting moderate basicity, whereas the target compound’s methyl group may lower solubility compared to methoxy analogs.

Biological Activity

3,4-Dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a benzamide structure with methoxy and nitro substituents. These functional groups are believed to play critical roles in its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.

- Methoxy Group Influence : The presence of methoxy groups may enhance the compound's solubility and membrane permeability, facilitating its interaction with target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results comparable to established antibiotics. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, cytotoxicity assays revealed significant cell growth inhibition at concentrations as low as 10 µM in MCF-7 breast cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest its potential application in treating inflammatory diseases .

Case Studies

- Neuroprotective Effects : A study involving PC12 cells demonstrated that treatment with this compound significantly reduced cell death induced by corticosterone, indicating neuroprotective properties .

- Cytotoxicity Assessment : In a comparative study with Agomelatine, the compound exhibited lower cytotoxic effects on normal cell lines (HEK293 and L02), highlighting its selective toxicity towards cancer cells while sparing healthy cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.